Cas no 2167850-74-8 (2-(pentan-3-yl)cyclobutan-1-ol)

2-(pentan-3-yl)cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(pentan-3-yl)cyclobutan-1-ol
- 2167850-74-8
- EN300-1636473
-
- インチ: 1S/C9H18O/c1-3-7(4-2)8-5-6-9(8)10/h7-10H,3-6H2,1-2H3
- InChIKey: ACSQOEDJXQLKHO-UHFFFAOYSA-N
- ほほえんだ: OC1CCC1C(CC)CC
計算された属性
- せいみつぶんしりょう: 142.135765193g/mol
- どういたいしつりょう: 142.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 96.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-(pentan-3-yl)cyclobutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1636473-0.05g |
2-(pentan-3-yl)cyclobutan-1-ol |
2167850-74-8 | 0.05g |
$972.0 | 2023-06-04 | ||
Enamine | EN300-1636473-2.5g |
2-(pentan-3-yl)cyclobutan-1-ol |
2167850-74-8 | 2.5g |
$2268.0 | 2023-06-04 | ||
Enamine | EN300-1636473-10.0g |
2-(pentan-3-yl)cyclobutan-1-ol |
2167850-74-8 | 10g |
$4974.0 | 2023-06-04 | ||
Enamine | EN300-1636473-100mg |
2-(pentan-3-yl)cyclobutan-1-ol |
2167850-74-8 | 100mg |
$741.0 | 2023-09-22 | ||
Enamine | EN300-1636473-500mg |
2-(pentan-3-yl)cyclobutan-1-ol |
2167850-74-8 | 500mg |
$809.0 | 2023-09-22 | ||
Enamine | EN300-1636473-10000mg |
2-(pentan-3-yl)cyclobutan-1-ol |
2167850-74-8 | 10000mg |
$3622.0 | 2023-09-22 | ||
Enamine | EN300-1636473-1000mg |
2-(pentan-3-yl)cyclobutan-1-ol |
2167850-74-8 | 1000mg |
$842.0 | 2023-09-22 | ||
Enamine | EN300-1636473-0.25g |
2-(pentan-3-yl)cyclobutan-1-ol |
2167850-74-8 | 0.25g |
$1065.0 | 2023-06-04 | ||
Enamine | EN300-1636473-250mg |
2-(pentan-3-yl)cyclobutan-1-ol |
2167850-74-8 | 250mg |
$774.0 | 2023-09-22 | ||
Enamine | EN300-1636473-5000mg |
2-(pentan-3-yl)cyclobutan-1-ol |
2167850-74-8 | 5000mg |
$2443.0 | 2023-09-22 |
2-(pentan-3-yl)cyclobutan-1-ol 関連文献
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
2-(pentan-3-yl)cyclobutan-1-olに関する追加情報
Introduction to 2-(pentan-3-yl)cyclobutan-1-ol (CAS No. 2167850-74-8)
2-(pentan-3-yl)cyclobutan-1-ol, identified by the chemical compound code CAS No. 2167850-74-8, is a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound, featuring a cyclobutane ring substituted with a pentan-3-yl group, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The cyclobutane moiety introduces rigidity to the molecular framework, which can influence both its physical properties and biological interactions, making it a valuable scaffold for drug design.
The synthesis of 2-(pentan-3-yl)cyclobutan-1-ol involves sophisticated organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of the pentan-3-yl side chain at the 2-position of the cyclobutane ring requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been instrumental in achieving this synthesis, demonstrating the importance of cutting-edge methodologies in constructing complex molecular architectures.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their prevalence in bioactive molecules. The cyclobutane ring, being a six-membered heterocycle, is particularly interesting because it can adopt different conformations, which can modulate its interaction with biological targets. 2-(pentan-3-yl)cyclobutan-1-ol exemplifies this by offering a versatile platform for derivatization, enabling the creation of novel compounds with tailored pharmacological properties.
One of the most compelling aspects of 2-(pentan-3-yl)cyclobutan-1-ol is its potential as a building block in drug discovery. The combination of the cyclobutane core with the pentan-3-yl substituent creates a molecule with distinct physicochemical properties, such as lipophilicity and solubility, which are critical factors in determining drug efficacy and bioavailability. Researchers have leveraged these properties to develop analogs that exhibit promising activity against various therapeutic targets.
Recent studies have explored the pharmacological profile of derivatives of 2-(pentan-3-yl)cyclobutan-1-ol. For instance, modifications at the hydroxyl group or the pentan-3-yl side chain have led to compounds with enhanced binding affinity to specific enzymes or receptors. These findings underscore the importance of structure-function relationships in medicinal chemistry and highlight how subtle changes in molecular structure can significantly impact biological activity.
The role of computational chemistry in studying 2-(pentan-3-yl)cyclobutan-1-ol cannot be overstated. Molecular modeling techniques have allowed researchers to predict how this compound might behave in different environments, including within biological systems. By simulating interactions between 2-(pentan-3-y lcyclobutan -1 -ol) and target proteins, scientists can gain insights into its mechanism of action and optimize its design for better therapeutic outcomes.
Moreover, green chemistry principles have been increasingly applied to the synthesis of 2-(pentan -3 -y lcyc lobu tan -1 -ol). The development of sustainable synthetic routes not only reduces environmental impact but also enhances cost-effectiveness and scalability. These efforts align with global initiatives to promote responsible chemical manufacturing practices.
The versatility of 2-(pentan -3 -y lcyc lobu tan -1 -ol) as a scaffold extends beyond pharmaceutical applications. It has also shown promise in materials science, where its unique structural features contribute to the development of advanced polymers and coatings. This interdisciplinary potential highlights the broad impact of organic chemistry on modern science and technology.
In conclusion, 2-(pentan -3 -y lcyc lobu tan -1 -ol (CAS No. 2167850 -74 -8) represents a fascinating compound with significant implications for both academic research and industrial applications. Its synthesis showcases the advancements in organic chemistry methodologies, while its potential as a pharmacological scaffold underscores its importance in drug discovery. As research continues to evolve, it is likely that new applications and derivatives of this compound will emerge, further solidifying its role as a cornerstone in modern chemical science.
2167850-74-8 (2-(pentan-3-yl)cyclobutan-1-ol) 関連製品
- 1094379-54-0(2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile)
- 879862-14-3(N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide)
- 307553-27-1(4-[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine)
- 81590-38-7(1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone)
- 1609407-55-7((1-ethyl-3-methyl-pyrazol-4-yl)methanamine;dihydrochloride)
- 79714-14-0(2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one)
- 2091216-29-2(INDEX NAME NOT YET ASSIGNED)
- 878058-03-8(N-(3-acetamidophenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide)
- 1261913-99-8(5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid)
- 436085-66-4(4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid)




